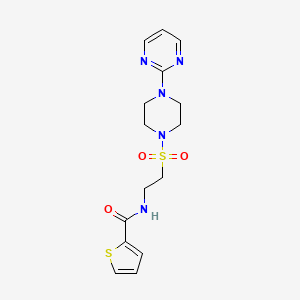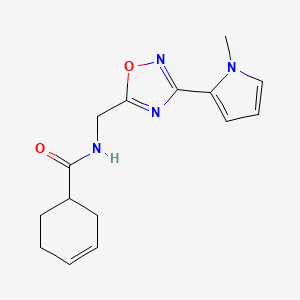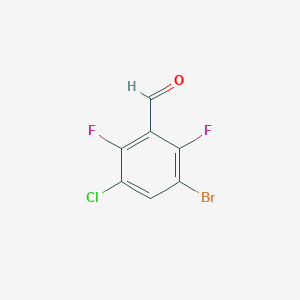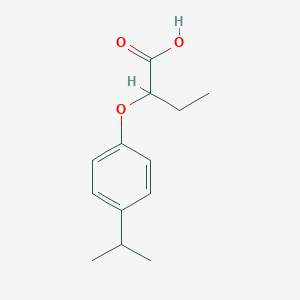
2-(4-Isopropylphenoxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Isopropylphenoxy)butanoic acid” is a chemical compound with the CAS Number: 161790-36-9 . It has a molecular weight of 222.28 . The IUPAC name for this compound is 2-(4-isopropylphenoxy)butanoic acid .
Molecular Structure Analysis
The InChI code for “2-(4-Isopropylphenoxy)butanoic acid” is1S/C13H18O3/c1-4-12(13(14)15)16-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3,(H,14,15) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Isopropylphenoxy)butanoic acid” include a molecular weight of 222.28 . The molecular formula of the compound is C13H18O3 .Wissenschaftliche Forschungsanwendungen
Optical Gating of Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid showcases its significance in the domain of nanofluidics, particularly in the optical gating of synthetic ion channels. The channels' inner surfaces are adorned with monolayers of photolabile hydrophobic molecules, which, upon UV-light irradiation, convert into hydrophilic groups. This transformation is critical for the UV-light-triggered permselective transport of ionic species in aqueous solutions through the channels. The potential applications of this finding are vast, including in light-induced controlled release, sensing, and information processing, marking a significant stride in integrating nanostructures into multifunctional devices (Ali et al., 2012).
Molecular Docking and Vibrational Studies
The compounds 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid (6DAMB) and 4-[(2, 5– dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid (5DAMB) were the subjects of a comprehensive study, involving experimental and theoretical spectroscopic and structural investigations. The study's findings shed light on the compounds' stability, reactivity, nonlinear optical (NLO) materials potential, and biological activities, particularly their interaction with the Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
Environmental Applications
A novel extraction-precipitation strategy leveraging a new phenoxycarboxylic acid (2-(4-butoxyphenoxy) acetic acid (BPAA)) proved superior in recovering rare earth elements (REEs) from industrial wastewater, compared to traditional methods. This approach marked advancements in efficiency, processing capacity, energy consumption, and simplicity, potentially paving the way for large-scale environmental applications (Ni et al., 2020).
Herbicide Analysis in Agriculture
A green supramolecular solvent (SUPRAS) was synthesized and employed in the liquid phase microextraction (LPME) of six phenoxy acid herbicides, including 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), prior to their analysis by High-Performance Liquid Chromatography (HPLC). This development highlights the potential of SUPRAS in agricultural chemical analysis, ensuring effective, reproducible extraction, and HPLC analysis with significant sensitivity and precision (Seebunrueng et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylphenoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-12(13(14)15)16-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUIYXUMYBGOGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenoxy)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[Cyclopropyl(1-naphthalen-2-ylethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2393551.png)
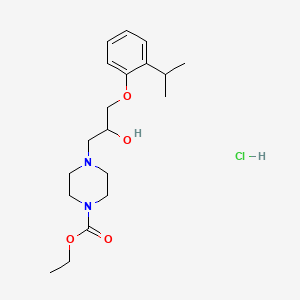
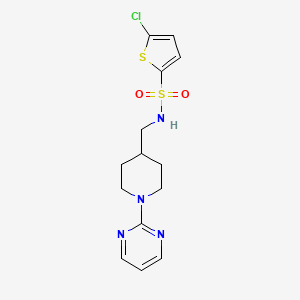

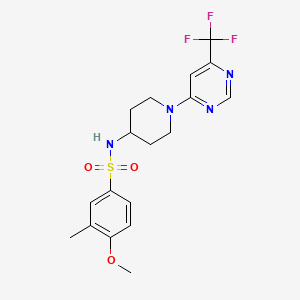
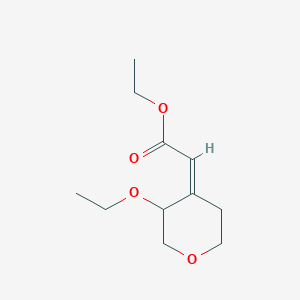
![4-fluoro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2393558.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2393561.png)
![6-(4-methoxyphenyl)-3-methyl-N-(3-morpholinopropyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2393562.png)
![2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2393566.png)
![6-(2-Methoxyphenyl)-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2393568.png)
